![molecular formula C8H4N2S B050402 噻吩并[3,2-b]吡啶-6-腈 CAS No. 116538-95-5](/img/structure/B50402.png)

噻吩并[3,2-b]吡啶-6-腈

描述

Synthesis Analysis

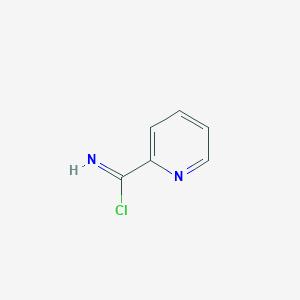

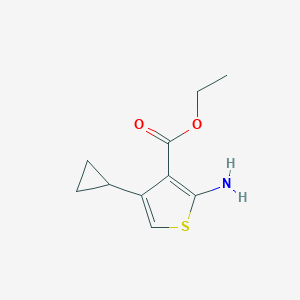

The synthesis of thieno[3,2-b]pyridine-6-carbonitrile and related compounds involves various strategies. For example, Abdelriheem et al. (2015) reported the synthesis of thieno[2,3-b]pyridines and related compounds through a process that starts with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, leading to various derivatives through elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015). Another approach by Tumey et al. (2008) involves the synthesis of thieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting a scalable and facile method (Tumey, Bhagirath, Wu, & Boschelli, 2008).

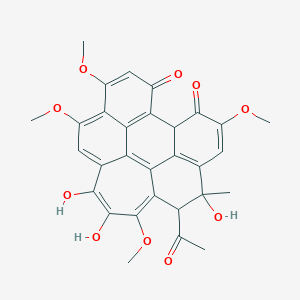

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine-6-carbonitrile is characterized by the fusion of a thiophene ring with a pyridine ring, incorporating a carbonitrile group at the 6-position. This structure contributes to the compound's unique chemical properties and reactivity. X-ray crystallographic studies have provided detailed insights into the planarity of the thienopyridine ring systems and the internal bond angles and lengths, offering a basis for understanding its chemical behavior (Klemm, Weakley, & Yoon, 1999).

Chemical Reactions and Properties

Thieno[3,2-b]pyridine-6-carbonitriles undergo various chemical reactions, leading to the synthesis of a wide range of derivatives. These reactions include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are pivotal for creating compounds with potential biological activities. For instance, Boschelli et al. (2005) explored the synthesis and Src kinase inhibitory activity of derivatives, modifying substituents to enhance activity, demonstrating the compound's utility in medicinal chemistry (Boschelli, Wu, Barrios Sosa, Durutlic, Chen, Wang, Golas, Lucas, & Boschelli, 2005).

科学研究应用

抗癌活性

噻吩并[2,3-b]吡啶衍生物在癌症研究领域显示出可喜的结果。 它们被发现可以抑制各种人类癌细胞系的生长,包括胃癌、结肠癌、肝癌、乳腺癌和鼻咽癌 . 一些化合物表现出优异的抗肿瘤活性,对这些癌细胞系表现出最佳的细胞毒性作用 .

抗病毒活性

噻吩并[2,3-b]吡啶衍生物也据报道具有抗病毒特性 . 这使得它们成为开发新型抗病毒药物的潜在候选药物。

抗炎活性

这些化合物已证明具有抗炎特性 . 这表明它们在治疗以炎症为特征的疾病中具有潜在用途。

抗菌活性

噻吩并[2,3-b]吡啶衍生物已显示出抗菌活性 , 表明它们在对抗各种微生物感染方面具有潜在用途。

抗糖尿病活性

这些化合物被发现具有抗糖尿病特性 , 表明它们在糖尿病管理中具有潜在用途。

抗高血压活性

噻吩并[2,3-b]吡啶衍生物已证明具有抗高血压活性 , 表明它们在治疗高血压方面具有潜在用途。

成骨活性

这些化合物已显示出成骨活性 , 表明它们在促进骨骼形成方面具有潜在用途。

中枢神经系统疾病的治疗

噻吩并[2,3-b]吡啶衍生物已被用于治疗中枢神经系统 (CNS) 疾病 . 这表明它们在神经学领域具有潜在的治疗应用。

作用机制

Target of Action

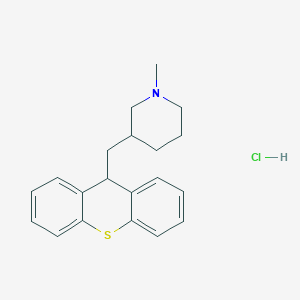

Thieno[3,2-b]pyridine derivatives are known for their wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of protein kinase involved in cell proliferation and survival, making it a significant target in cancer research .

Mode of Action

Thieno[2,3-b]pyridines have been shown to interact with their targets, such as pim-1 kinase, leading to changes in cell proliferation and survival . This interaction can result in the inhibition of cancer cell growth .

Biochemical Pathways

Thieno[3,2-b]pyridine derivatives can affect various biochemical pathways. For instance, they can inhibit protein kinases, which play key roles in several signal transduction pathways . This inhibition can lead to effects such as cell cycle arrest, apoptosis of cancer cells, and reduced metastasis .

Result of Action

The molecular and cellular effects of Thieno[3,2-b]pyridine-6-carbonitrile’s action are likely to be related to its inhibitory effects on its targets. For instance, the inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis of cancer cells . Moreover, thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines .

Action Environment

The action, efficacy, and stability of Thieno[3,2-b]pyridine-6-carbonitrile can be influenced by various environmental factors. For instance, the compound’s aqueous solubility can impact its bioavailability and thus its efficacy

未来方向

Thieno[3,2-b]pyridine-6-carbonitrile and its derivatives hold promise in drug development due to their various biological activities . Future research could focus on further exploring their potential therapeutic applications and improving their selectivity, efficiency, and safety as anticancer medicines .

属性

IUPAC Name |

thieno[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCIXUKZMDUDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552925 | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116538-95-5 | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116538-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[3,2-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

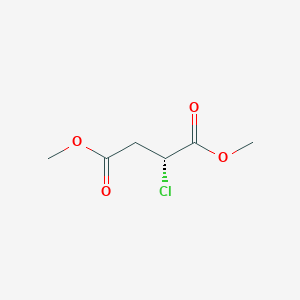

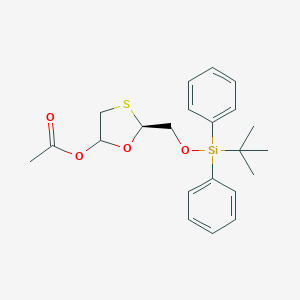

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Thieno[3,2-b]pyridine-6-carbonitrile derivatives attractive for Src kinase inhibition?

A1: Research indicates that Thieno[3,2-b]pyridine-6-carbonitriles demonstrate promising inhibitory activity against Src kinase. [, ] This enzyme plays a crucial role in various cellular processes, including growth and proliferation. The structure of these compounds allows for modifications that can potentially enhance their potency and selectivity as Src kinase inhibitors.

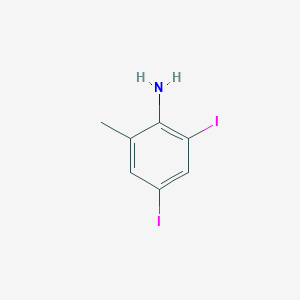

Q2: How do structural modifications impact the Src kinase inhibitory activity of Thieno[3,2-b]pyridine-6-carbonitriles?

A2: Studies exploring structure-activity relationships have revealed key insights:

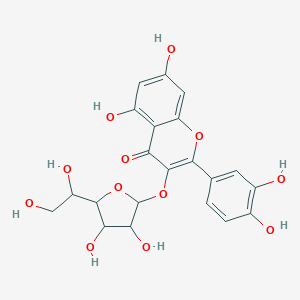

- C-2 Substituents: Replacing the phenyl group at the C-2 position with a 3,5-disubstituted thiophene ring generally led to improved Src kinase inhibitory activity. [] This suggests that specific substitutions on the thiophene ring could be crucial for enhancing potency.

- C-7 Substituents: Introducing a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position significantly boosted the inhibition of Src kinase enzymatic activity. [] This highlights the importance of the C-7 substituent in determining inhibitory potency.

- Impact of Amino Groups: While aminomethyl and aminoethyl groups at the para position of the C-2 phenyl group maintained activity, direct attachment of an amino group to this position decreased it. [] This suggests a potential steric or electronic influence on binding affinity.

Q3: Are there any Thieno[3,2-b]pyridine-6-carbonitrile derivatives that have shown promising in vivo activity?

A3: Yes, research indicates that at least one analog displayed in vivo activity comparable to SKI-606, a 3-quinolinecarbonitrile Src kinase inhibitor undergoing clinical trials. [] This finding underscores the therapeutic potential of these compounds and warrants further investigation.

Q4: What synthetic routes are available for preparing Thieno[3,2-b]pyridine-6-carbonitriles?

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)

![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)